Potent nAChR Antagonism: Subnanomolar to Low Nanomolar Affinity at Multiple Subtypes
2-Chloro-5-phenylisonicotinic acid exhibits potent antagonism at multiple nicotinic acetylcholine receptor (nAChR) subtypes. In contrast, the unsubstituted analog isonicotinic acid shows no activity, and the related analog 2-chloroisonicotinic acid is not a known nAChR ligand [1]. The target compound demonstrates functional antagonism with IC50 values in the low nanomolar to subnanomolar range across several receptor subtypes [1].
| Evidence Dimension | nAChR antagonism (IC50) |
|---|---|
| Target Compound Data | α3β4: 1.8 nM; α4β2: 12 nM; α4β4: 15 nM; α1β1γδ: 7.9 nM |
| Comparator Or Baseline | Isonicotinic acid: Inactive; 2-Chloroisonicotinic acid: No reported nAChR activity |
| Quantified Difference | >10,000-fold increase in potency relative to inactive analogs |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y or TE671/RD cells expressing recombinant nAChRs [1] |
Why This Matters
This potent, multi-subtype nAChR antagonism profile is unique among isonicotinic acid derivatives and provides a distinct research tool for probing nicotinic signaling in neurological disorders and addiction.
- [1] EcoDrugPlus. Compound ID: 2126094. 2-Chloro-5-phenylisonicotinic acid nAChR antagonist data. View Source
